molecular formula C20H28ClN3O5 B12423380 APN-PEG4-Amine hydrochloride

APN-PEG4-Amine hydrochloride

Cat. No.: B12423380
M. Wt: 425.9 g/mol
InChI Key: XGMVXCSHGUKGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of APN-PEG4-Amine (hydrochloride) involves the conjugation of an APN moiety with a PEG chain. The reaction conditions typically include the use of solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of over 95% . Industrial production methods focus on large-scale synthesis while maintaining the stability and bioavailability of the compound .

Chemical Reactions Analysis

APN-PEG4-Amine (hydrochloride) undergoes several types of chemical reactions:

Common reagents used in these reactions include copper catalysts for CuAAc and thiol-containing compounds for thiol-click reactions. The major products formed are stable bioconjugates used in various applications .

Mechanism of Action

The mechanism of action of APN-PEG4-Amine (hydrochloride) involves its role as a linker in ADCs. The alkyne group undergoes CuAAc with azide-containing molecules, forming stable conjugates. These conjugates can then target specific cells or proteins, delivering the attached therapeutic agents directly to the desired site . The APN moiety’s chemoselectivity for cysteine ensures stable conjugation in biological environments .

Properties

Molecular Formula

C20H28ClN3O5

Molecular Weight

425.9 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride

InChI

InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H

InChI Key

XGMVXCSHGUKGMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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